molecular formula C23H16BrNO3 B2977111 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923113-75-1

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2977111
CAS No.: 923113-75-1
M. Wt: 434.289
InChI Key: DJLMTNJMSVSRKU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound that belongs to the class of chromenone derivatives. This compound has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with cellular targets such as the estrogen receptor. This compound has been shown to bind to the estrogen receptor and modulate its activity, leading to the inhibition of tumor cell growth. In addition, it has been suggested that this compound may also act through other mechanisms, such as the induction of apoptosis and the inhibition of angiogenesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound exhibits antitumor activity against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, it has been shown to induce apoptosis and inhibit angiogenesis, which are important processes in tumor growth and development. In vivo studies have demonstrated that this compound exhibits antitumor activity in animal models of breast cancer and colon cancer.

Advantages and Limitations for Lab Experiments

The advantages of using 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide in lab experiments include its potent antitumor activity and its potential as a selective estrogen receptor modulator. In addition, this compound is relatively easy to synthesize and purify, making it a convenient compound for use in medicinal chemistry research. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.

Future Directions

There are several future directions for the research of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide. First, further studies are needed to determine its safety and efficacy in vivo, particularly in animal models of cancer. Second, the potential of this compound as a selective estrogen receptor modulator should be further explored. Third, the mechanism of action of this compound should be further elucidated to better understand its antitumor activity. Finally, the development of analogs of this compound with improved potency and selectivity should be pursued.

Synthesis Methods

The synthesis of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves the reaction of 2-amino-5-bromo-4'-fluorobenzanilide with 6-acetyl-2-methylphenol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide at elevated temperatures. The resulting product is purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has been studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity in vitro against various cancer cell lines, including breast cancer, colon cancer, and lung cancer. In addition, this compound has been investigated for its potential as a selective estrogen receptor modulator (SERM) due to its ability to bind to the estrogen receptor and modulate its activity.

Properties

IUPAC Name

4-bromo-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-4-2-3-5-18(14)22-13-20(26)19-12-17(10-11-21(19)28-22)25-23(27)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMTNJMSVSRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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